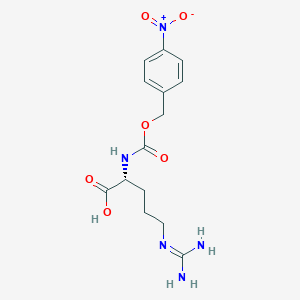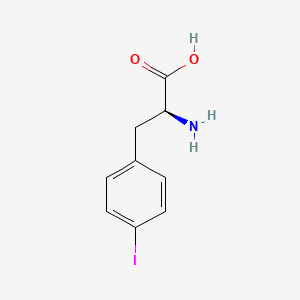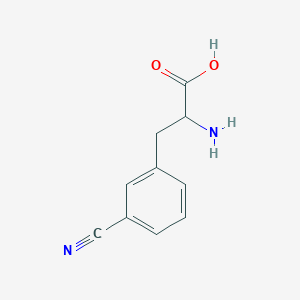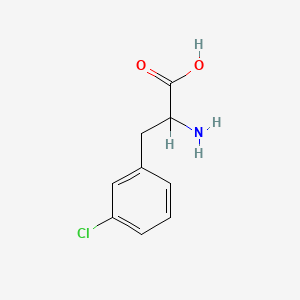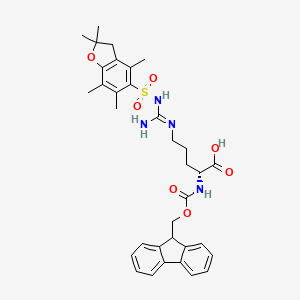
Fmoc-D-Arg(Pbf)-OH
Descripción general
Descripción
Fmoc-D-Arg(Pbf)-OH is an amino acid derivative used in the synthesis of peptides and proteins. It is a protected form of the amino acid arginine, with an Fmoc (9-fluorenylmethoxycarbonyl) group attached to the nitrogen of the side chain. This protection makes Fmoc-D-Arg(Pbf)-OH resistant to hydrolysis and allows it to be used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-D-Arg(Pbf)-OH is commonly used in the synthesis of peptides . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. It protects the amino group, which can then be selectively deprotected under mild conditions. The Pbf (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonamido) group protects the guanidino group of arginine .
Cleavage and Deprotection in Peptide Synthesis
The Fmoc group is removed during the peptide synthesis process, allowing the amino group to participate in the formation of peptide bonds . The Pbf group can also be removed under certain conditions, freeing the guanidino group of arginine .
Biochemical Research
Fmoc-D-Arg(Pbf)-OH is used in biochemical research, particularly in the study of protein structure and function . The ability to synthesize peptides with specific sequences allows researchers to investigate the roles of these peptides in biological systems.
Drug Discovery
Peptides synthesized using Fmoc-D-Arg(Pbf)-OH can be used in drug discovery . By creating peptides with specific biological activities, researchers can identify potential new therapeutic agents.
Material Science
Fmoc-modified amino acids, such as Fmoc-D-Arg(Pbf)-OH, can be used as building blocks for the fabrication of functional materials . These materials can have a variety of properties and applications, including bio-templating, optical applications, and drug delivery .
Therapeutic Applications
Peptides synthesized with Fmoc-D-Arg(Pbf)-OH can have therapeutic properties . For example, they can be designed to interact with specific biological targets, potentially leading to new treatments for diseases .
Mecanismo De Acción
Target of Action
Fmoc-D-Arg(Pbf)-OH is primarily used in the field of peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in adding the D-arginine amino acid residue to the C-terminal of the peptide .
Mode of Action
The compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . During this process, the Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino group of the D-arginine residue . The Pbf group (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protects the guanidine group of the D-arginine residue . These protecting groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-D-Arg(Pbf)-OH is the peptide synthesis pathway . The compound is added to the growing peptide chain in a stepwise manner, with each addition followed by the removal of the Fmoc protecting group . This allows for the controlled elongation of the peptide chain .
Result of Action
The result of the action of Fmoc-D-Arg(Pbf)-OH is the successful incorporation of the D-arginine residue into the peptide chain . This contributes to the formation of the desired peptide with the correct sequence of amino acid residues .
Action Environment
The action of Fmoc-D-Arg(Pbf)-OH is influenced by several environmental factors. These include the pH and temperature of the reaction, the presence of other reagents, and the specific conditions of the peptide synthesis process . For example, the removal of the Fmoc protecting group typically requires basic conditions . Additionally, the stability of the compound and the efficiency of the peptide synthesis process can be affected by these factors .
Propiedades
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673966 | |
| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Pbf)-OH | |
CAS RN |
187618-60-6 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187618-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-D-Arg(Pbf)-OH in the solid-phase synthesis of desmopressin?
A1: Fmoc-D-Arg(Pbf)-OH is a protected form of D-arginine, a crucial amino acid in the desmopressin peptide sequence.
Q2: How does the solid-phase synthesis method described in the paper improve upon previous methods for desmopressin production?
A2: The paper highlights that traditional air liquid-phase oxidation methods for desmopressin synthesis, often relying on iodine as an oxidizing agent, have drawbacks []. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




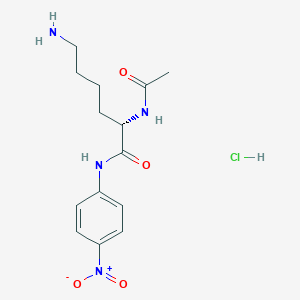
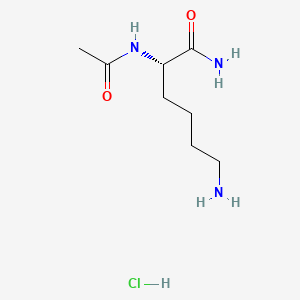
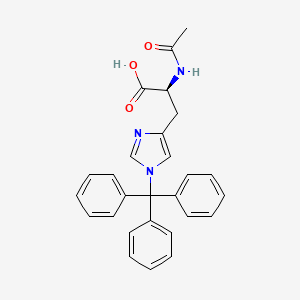

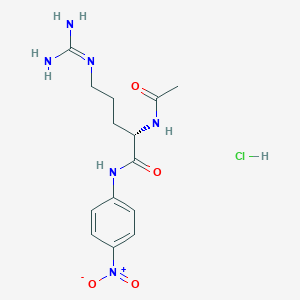

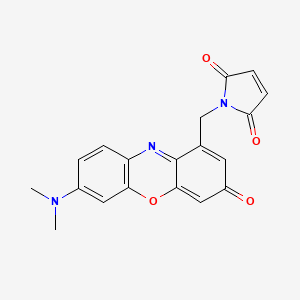
![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
